molecular formula C17H18Cl2N2 B181514 (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride CAS No. 198625-67-1

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride

Cat. No.: B181514
CAS No.: 198625-67-1
M. Wt: 321.2 g/mol
InChI Key: BLERAOHPZLBFTG-MOGJOVFKSA-M
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Description

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is a chiral imidazolinium salt. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of chiral centers at the 4 and 5 positions of the imidazolinium ring imparts specific optical properties to the molecule, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride typically involves the following steps:

    Formation of the Imidazolinium Ring: The initial step involves the condensation of benzil with methylamine to form a diimine intermediate.

    Cyclization: The diimine intermediate undergoes cyclization in the presence of an acid catalyst to form the imidazolinium ring.

    Chlorination: The imidazolinium ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

    Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (4S,5S) enantiomer. This can be achieved using chiral resolution agents or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the resolution of enantiomers on an industrial scale often employs high-performance liquid chromatography (HPLC) with chiral stationary phases.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form imidazolium salts with different oxidation states.

    Reduction: Reduction reactions can convert the imidazolinium ring to imidazolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Substituted imidazolinium salts with various functional groups.

    Oxidation: Imidazolium salts with higher oxidation states.

    Reduction: Imidazolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is used as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce chirality in reaction products makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound’s chiral nature and reactivity make it a useful probe in studying enzyme mechanisms and protein-ligand interactions. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The imidazolinium core is a common motif in many bioactive molecules, including antimicrobial and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a chiral catalyst is particularly important in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 2-position is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chiral centers at the 4 and 5 positions influence the stereochemistry of the reaction products, making the compound a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride: The enantiomer of the compound with opposite stereochemistry.

    2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride: The racemic mixture of the compound.

    1,3-Dimethyl-4,5-diphenyl-1-imidazolinium chloride: A similar compound without the chlorine atom at the 2-position.

Uniqueness

The (4S,5S) configuration of 2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride imparts unique stereochemical properties that are not present in its racemic or other enantiomeric forms. This makes it particularly valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(4S,5S)-2-chloro-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN2.ClH/c1-19-15(13-9-5-3-6-10-13)16(20(2)17(19)18)14-11-7-4-8-12-14;/h3-12,15-16H,1-2H3;1H/q+1;/p-1/t15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLERAOHPZLBFTG-MOGJOVFKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@@H]([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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